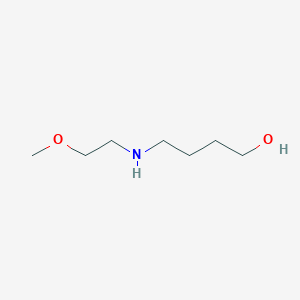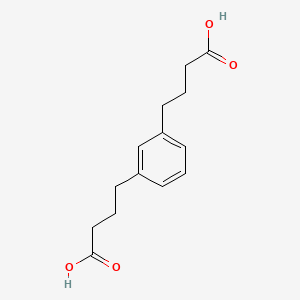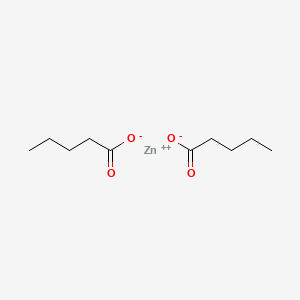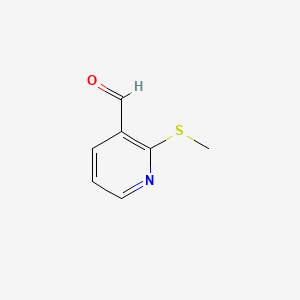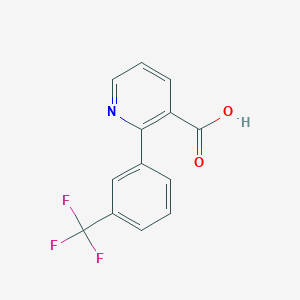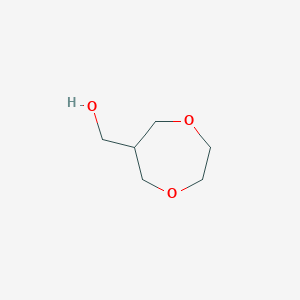
1,4-Dioxepane-6-methanol
Vue d'ensemble
Description
1,4-Dioxepane-6-methanol, also known as (6-Methyl-1,4-dioxepan-6-yl)methanol, is a chemical compound with the molecular formula C7H14O3 . It is a cyclic ketene acetal .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied in the context of free radical polymerization . The process involves reacting a halogenated cyclic ketene acetal, such as 2-chloromethyl-1,3-dioxepane, with a hydroxyl compound like potassium hydroxide in a non-reactive alcohol .Molecular Structure Analysis
The molecular structure of this compound involves a six-membered ring with two oxygen atoms in ring positions 1 and 4 . The molecule also contains a methanol group attached to the 6th carbon in the ring .Chemical Reactions Analysis
In the context of photolytic amino etherification reactions, aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in an aqueous medium can lead to the synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems .Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.18 . It has a predicted boiling point of 230.6±15.0 °C and a predicted density of 1.020±0.06 g/cm3 at 20 °C .Applications De Recherche Scientifique
Thermodynamic Properties and Surface Formation
- Surface Tension and Thermodynamics : A study by Calvo et al. (2002) explored the surface tensions of mixtures including 1,4-dioxane with alcohols like methanol and ethanol. This research helps in understanding hydrogen bonding interactions, crucial for applications in surface chemistry and material science (Calvo, Pintos, Amigo, & Bravo, 2002).
Solubility and Interactions in Mixtures
- Equilibrium Solubility and Thermodynamics : Li et al. (2020) reported on the equilibrium solubility of aprepitant in mixtures including 1,4-dioxane, demonstrating the compound's solvation properties and interactions in various solvent systems (Li, Mou, Zhu, Liu, Liu, & Zhao, 2020).
Polymer Science Applications
- Copolymerization Research : Okada and Yamashita (1969) examined the copolymerization of cyclic formals with vinyl ethers, highlighting the role of 1,3-dioxepane in polymer chemistry and the formation of block copolymers (Okada & Yamashita, 1969).
Electrochemical Synthesis
- Electrochemical Dehydrogenative Annulation : Cai and Xu (2018) presented an innovative approach for the synthesis of 1,4-dioxane and 1,4-dioxepane derivatives using electrochemical methods. This research opens doors to new synthetic routes in organic chemistry (Cai & Xu, 2018).
Material Science and Diffusion Studies
Study of Solvent Diffusion in Materials : Ercken et al. (1995) utilized magnetic resonance imaging to study the diffusion of 1,4-dioxane in polymeric materials like PVC, providing valuable insights into material behavior and properties (Ercken, Adriaensens, Vanderzande, & Gelan, 1995).
Pervaporation of Binary Liquids : Elshof et al. (2003) conducted pervaporation experiments with 1,4-dioxane mixtures to study the transport mechanisms of water and organic solvents through microporous silica. This research is significant for understanding separation processes in chemical engineering (Elshof, Rubio Abadal, Sekulić, Chowdhury, & Blank, 2003).
Chemical Reaction Dynamics
- Sonolytic Degradation Studies : Son and Zoh (2012) explored the effects of methanol on the sonolytic degradation of 1,4-dioxane, providing insights into reaction mechanisms and environmental degradation processes (Son & Zoh, 2012).
Orientations Futures
Research into the properties and potential applications of 1,4-Dioxepane-6-methanol and similar compounds is ongoing. For instance, the copolymerization of methyl methacrylate with 2-methylene-1,3-dioxepane has been studied for the creation of degradable polymeric nanomaterials . Another study demonstrated the preparation of degradable polymeric nanomaterials with a high solid content and multiple morphologies through the RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane .
Propriétés
IUPAC Name |
1,4-dioxepan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-6-4-8-1-2-9-5-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNYJSTLHYBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313164 | |
| Record name | 1,4-Dioxepane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010836-47-1 | |
| Record name | 1,4-Dioxepane-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010836-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxepane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



